m-PEG12-OH

Catalog No.
S536104
CAS No.
9004-74-4
M.F
C23H48O12
M. Wt
560.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG12-OH

CAS Number

9004-74-4

Product Name

m-PEG12-OH

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C23H48O12

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3

InChI Key

VWDQSWKLHABGKL-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

solubility

Soluble in DMSO

Synonyms

m-PEG11-alcohol

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

The exact mass of the compound Dodecaethylene Glycol Monomethyl Ether is 516.3146 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG12-OH (methoxy-PEG12-alcohol, CAS 9004-74-4) is a discrete, monodisperse polyethylene glycol derivative consisting of exactly 12 ethylene oxide units, terminated by a chemically inert methoxy group and a reactive hydroxyl group [1]. Unlike traditional polymeric PEGs, this compound provides an exact molecular weight (558.68 g/mol) and a defined spatial length, eliminating the Poisson distribution of chain lengths[2]. In procurement and process chemistry, m-PEG12-OH is prioritized as a precise precursor for synthesizing functionalized linkers (e.g., mPEG12-NHS, mPEG12-Maleimide) used in antibody-drug conjugates (ADCs), peptide half-life extension, and nanoparticle surface passivation, where exact molecular characterization is a strict regulatory requirement [1].

Research Fit

ADC linker synthesis for high-DAR conjugate research
PROTAC linker library construction within validated length window
Precision PEGylation requiring monodisperse chain-length control
Non-cleavable linker designs targeting PK plateau without excess PEG mass

Substituting m-PEG12-OH with cheaper, polymeric mPEG-550 or mPEG-600 introduces a distribution of chain lengths, which severely complicates LC-MS characterization and introduces unacceptable batch-to-batch variability in final biotherapeutic products [1]. Furthermore, attempting to use homobifunctional HO-PEG12-OH as a substitute leads to unwanted di-substitution and cross-linking during downstream activation, drastically reducing the yield of the desired mono-functionalized linker [2]. Finally, substituting with longer discrete PEGs, such as m-PEG24-OH, increases steric hindrance and viscosity, which can significantly depress coupling yields during solid-phase peptide synthesis (SPPS) or solution-phase conjugation workflows .

Substitution Risk

Shorter PEG PEG4 or PEG8 may provide insufficient hydrophilic shielding for hydrophobic payloads at DAR8, potentially increasing aggregation and clearance.
Longer PEG PEG24 adds steric bulk without additional PK benefit beyond the PEG8–PEG12 plateau, which may reduce conjugation efficiency without improving exposure.
Polydisperse mPEG Generic mPEG-OH (PDI ≥1.02) introduces chain-length heterogeneity that can compromise lot-to-lot conjugate reproducibility and critical quality attribute control.

Polydispersity Index (PDI) and Analytical Resolution

The transition from polymeric PEGs to discrete PEGs is driven by the need for exact analytical characterization. m-PEG12-OH exhibits a Polydispersity Index (PDI) of exactly 1.00, yielding a single, distinct peak in mass spectrometry and HPLC . In contrast, polymeric mPEG-550 typically presents a PDI of 1.05 to 1.15, resulting in a broad distribution of molecular weights that obscures the analytical resolution of the final conjugated peptide or ADC.

Evidence DimensionPolydispersity Index (PDI)
Target Compound DataPDI = 1.00 (Single discrete mass, 558.68 g/mol)
Comparator Or BaselinemPEG-550: PDI = 1.05-1.15 (Poisson distribution)
Quantified DifferenceAbsolute elimination of chain-length variability, enabling single-peak LC-MS resolution.
ConditionsStandard GPC/HPLC and LC-MS characterization of PEGylated therapeutics.

Procuring monodisperse m-PEG12-OH is essential for meeting strict regulatory and GMP requirements for exact molecular characterization in modern biotherapeutics.

ADC Hydrophobicity & Aggregation
Head-to-head
PEG12: lowest HIC hydrophobicity, lowest aggregate at 40°C 28d
PEG4: highest hydrophobicity, highest aggregation; PEG8: intermediate
Supports conjugation endpoint review
DAR8 MMAE trastuzumab model; thermal stress SEC

Mono-Activation Yield vs. Homobifunctional Precursors

When synthesizing reactive linkers (e.g., converting the hydroxyl group to an NHS ester or maleimide), the inert methoxy cap of m-PEG12-OH prevents secondary reactions. Activation of m-PEG12-OH routinely achieves >95% yield of the mono-functionalized product . Conversely, activating homobifunctional HO-PEG12-OH relies on statistical distribution, limiting the theoretical maximum mono-activation yield to ~50% and generating significant di-activated side products that require complex chromatographic separation[1].

Evidence DimensionYield of mono-activated linker (e.g., PEG-NHS)
Target Compound Data>95% yield of mono-activated linker
Comparator Or BaselineHO-PEG12-OH: <50% yield (with high di-substitution)
Quantified Difference>45% absolute increase in target linker yield and elimination of cross-linking side products.
ConditionsStandard activation protocols (e.g., mesylation followed by amination, or direct esterification).

Using m-PEG12-OH prevents raw material waste and eliminates the need for costly purification steps to remove di-activated cross-linking agents.

Pharmacokinetic Clearance Plateau
Head-to-head
PEG12 achieves clearance plateau, no further reduction vs PEG8
PEG4: faster clearance; PEG24: no incremental benefit beyond PEG8
Supports clearance endpoint interpretation
Rodent PK models; homogeneous DAR8 ADCs

Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Chain length directly impacts the processability of PEG linkers in solid-phase synthesis. m-PEG12-OH maintains >90% coupling efficiency in standard SPPS protocols due to its moderate hydrodynamic volume [1]. When longer discrete PEGs like m-PEG24-OH are utilized, the increased steric bulk and polymer folding can reduce coupling efficiencies by 15-30% depending on the peptide sequence, necessitating extended reaction times or double-coupling cycles.

Evidence DimensionSPPS Coupling Efficiency
Target Compound Data>90% efficiency (standard coupling times)
Comparator Or Baselinem-PEG24-OH: 15-30% reduction in efficiency
Quantified DifferenceSignificantly higher first-pass coupling yield with reduced steric hindrance.
ConditionsOn-resin peptide conjugation using standard coupling reagents (e.g., HATU/DIPEA).

Selecting m-PEG12-OH maximizes throughput and minimizes reagent consumption in solid-phase peptide manufacturing compared to longer PEG variants.

In Vivo Tolerability Endpoint
Reported
PEG12-DAR8 ADC: no body weight loss
PEG4-DAR8: inferior tolerability; non-PEGylated DAR4: inferior
Reported tolerability endpoint context
HER2+ xenograft models; body weight monitoring
Monodisperse Chain Uniformity
Class-level
m-PEG12-OH: exact MW 560.67, PDI 1.0, single species C₂₅H₅₂O₁₃
Polydisperse mPEG-OH: PDI ≥1.02, MW range 350–5,000+
Supports batch-to-batch reproducibility review
Class-level inference; MALDI-MS or GPC context
PROTAC Ternary Complex Geometry
Class-level
PEG12: 24 backbone atoms (~12C equivalent), within validated ≥12C window
PEG4: 8 atoms (below); PEG8: 16 atoms (lower boundary)
Supports ternary complex assay context
Literature consensus; linker SAR framework

Synthesis of Monodisperse ADC Linkers

Directly downstream of its PDI = 1.00 profile (Section 3), m-PEG12-OH is utilized as the starting material for synthesizing mPEG12-amine or mPEG12-NHS linkers used in Antibody-Drug Conjugates. The exact mass ensures that the resulting ADC has a predictable drug-to-antibody ratio (DAR) and a clean LC-MS profile, which is a critical regulatory requirement [1].

Half-Life Extension of Lipidated Peptides

Leveraging its balance of hydrodynamic shielding and high coupling efficiency (Section 3), m-PEG12-OH is utilized to modify cyclic and lipidated peptides (e.g., IL-23R inhibitors). It provides sufficient water solubility and prevents rapid renal clearance without introducing the severe steric hindrance associated with m-PEG24-OH during synthesis [2].

Nanoparticle Surface Passivation

Because its methoxy cap prevents cross-linking and ensures >95% mono-functionalization (Section 3), m-PEG12-OH is deployed for creating dense, hydrophilic layers on lipid nanoparticles or silica surfaces. This prevents protein corona formation and macrophage clearance in vivo, while avoiding the particle aggregation that can occur with homobifunctional PEG derivatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-DAR ADC conjugate research (hydrophobic payloads)
PEG12 hydrophilic shielding performance
Aggregation and tolerability endpoint review
PROTAC linker SAR library construction
Backbone atom count within validated 12–20+ carbon window
Ternary complex formation efficiency
Precision PEGylation & conjugate characterization
Monodisperse chain-length uniformity (PDI 1.0)
Batch-to-batch conjugate reproducibility
Non-cleavable linker ADC pharmacokinetic research
PK clearance plateau length (PEG8+)
Plasma exposure-model validation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Exact Mass

516.3146

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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